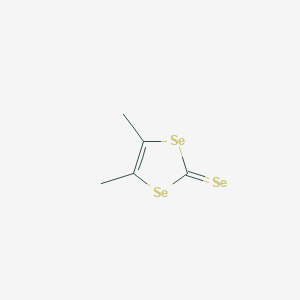

4,5-Dimethyl-2-selenoxo-1,3-diselenole

Description

The field of organoselenium chemistry has garnered substantial interest due to the unique properties that the selenium atom imparts to organic molecules. Among the vast array of selenium-containing compounds, 4,5-Dimethyl-2-selenoxo-1,3-diselenole stands out as a critical precursor for the synthesis of complex, functional molecules used in materials science.

Properties

IUPAC Name |

4,5-dimethyl-1,3-diselenole-2-selone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Se3/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRYPJPDJQMECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([Se]C(=[Se])[Se]1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374432 | |

| Record name | 4,5-dimethyl-1,3-diselenole-2-selone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53808-62-1 | |

| Record name | 4,5-dimethyl-1,3-diselenole-2-selone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-1,3-diselenole-2-selone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 4,5 Dimethyl 2 Selenoxo 1,3 Diselenole

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. For a molecule like 4,5-Dimethyl-2-selenoxo-1,3-diselenole, with its heavy selenium atoms, accurate theoretical treatment is essential.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Once the optimized geometry is obtained, DFT calculations can reveal the distribution of electrons within the molecule by computing the molecular orbitals. Key orbitals of interest would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's chemical behavior. For instance, the HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its electronic excitation properties.

In studies of similar organoselenium compounds, DFT has been used to characterize structures and analyze electronic properties. mdpi.comnih.govmdpi.com For example, in a study on a different organoselenium compound, DFT calculations with the B3LYP functional were used to optimize the molecular structure and analyze the resulting electronic distribution. nih.gov

While DFT is widely used, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory provide alternative and sometimes more rigorous approaches to studying electronic structure. The Hartree-Fock method is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way, by assuming that each electron moves in the average field of all other electrons. However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons.

Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects. wikipedia.orgsmu.edu It does this by treating the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgsmu.edu The theory can be applied at different orders of correction, with second-order Møller-Plesset theory (MP2) being a common and cost-effective choice. wikipedia.orgwikipedia.org Higher-order calculations, such as MP3 and MP4, can provide even greater accuracy but at a significantly higher computational cost. wikipedia.orgwikipedia.org A systematic study of this compound using these methods would provide valuable data on the importance of electron correlation in determining its properties.

Analysis of Bonding and Intermolecular Interactions

The nature of the chemical bonds and the non-covalent interactions within and between molecules dictates the material properties of a substance.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing chemical bonding based on the topology of the electron density, ρ(r). mdpi.com This method involves finding the critical points of the electron density, where the gradient of the density is zero. nih.gov The properties of these critical points, particularly bond critical points found between two interacting atoms, reveal the nature of the chemical bond.

The Laplacian of the electron density, ∇²ρ(r), provides further insight. A negative value of the Laplacian indicates a concentration of electron density, characteristic of a covalent bond, while a positive value indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds or van der Waals interactions. nih.gov An analysis of the electron density and its Laplacian for this compound would precisely characterize the C=Se, C-Se, and other bonds within the molecule.

The Interacting Quantum Atoms (IQA) approach is an energy partitioning scheme that decomposes the total energy of a molecule into the self-energies of its constituent atoms and the interaction energies between all pairs of atoms. rsc.orgmdpi.com This method allows for a detailed quantitative analysis of the different types of interactions (e.g., electrostatic, covalent) between atoms.

For this compound, an IQA analysis would be particularly insightful for understanding the nature of the various selenium interactions, including the formal double bond in the selenoxo group and the single bonds within the diselenole ring. It would also quantify the non-bonded interactions, such as those that might occur between the selenium atoms and the methyl groups. This method has been applied to understand selenium-hydrogen bonding in other systems. rsc.org

Theoretical Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. For a novel or uncharacterized compound like this compound, theoretical predictions of its spectroscopic signatures would be essential for its experimental identification and characterization.

This would typically involve calculating properties such as its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov Theoretical predictions can aid in the assignment of experimental spectral features and provide a deeper understanding of the molecule's electronic and vibrational properties.

Supramolecular Interactions and Complex Formation of 4,5 Dimethyl 2 Selenoxo 1,3 Diselenole

Chalcogen Bonding in 4,5-Dimethyl-2-selenoxo-1,3-diselenole Systems

Chalcogen bonding is a non-covalent interaction analogous to halogen bonding, where a chalcogen atom (like selenium) acts as an electrophilic center. This phenomenon plays a crucial role in the crystal engineering and molecular recognition of selenium-containing compounds. researchgate.net

In the solid state, molecules of this compound can arrange themselves to maximize attractive intermolecular forces. A primary mode of this self-association is through Se···Se chalcogen bonds. These interactions occur when the electrophilic region of a selenium atom on one molecule interacts with the nucleophilic region (often a lone pair) of a selenium atom on an adjacent molecule. researchgate.net This typically leads to the formation of dimeric structures or extended supramolecular chains. mdpi.com

The geometry of these Se···Se contacts is highly directional, with the interacting atoms often adopting a linear or near-linear arrangement. mdpi.com The distances of these contacts are typically shorter than the sum of the van der Waals radii of two selenium atoms but longer than a covalent Se-Se bond. researchgate.net These interactions are fundamental in dictating the crystal packing of selenium heterocycles. researchgate.net

Table 1: Representative Intermolecular Contact Data for Selenium Heterocycles

| Interaction Type | Typical Distance (Å) | Nature of Interaction |

|---|---|---|

| Se···Se Contact | 3.40 - 3.90 | Chalcogen Bond |

| van der Waals (Se-Se) | ~4.00 | Non-specific dispersion |

The capacity of the exocyclic selenium atom in this compound to act as a chalcogen bond donor can be rationalized and quantified through computational chemistry. researchgate.net The concept of the "sigma-hole" is central to this understanding. A sigma-hole is a region of positive electrostatic potential located on the outer surface of a covalently-bonded atom, along the extension of the covalent bond. nih.gov

For this compound, the exocyclic selenium is bonded to a carbon atom (C=Se). Computational models predict a region of positive electrostatic potential, or a sigma-hole, on the selenium atom opposite the C-Se bond. nih.gov The magnitude of this positive potential (Vs,max) is a direct measure of the selenium atom's ability to engage in chalcogen bonding. A more positive Vs,max indicates a stronger potential for interaction with electron-rich sites (chalcogen bond acceptors). These computational analyses are vital for predicting and understanding the supramolecular assemblies formed by these molecules. researchgate.net

Table 2: Calculated Electrostatic Potential (Vs,max) for Chalcogen Bond Donors

| Atom | Compound Class | Typical Vs,max (kcal/mol) |

|---|---|---|

| Se | Selenoxoketones/Selones | +20 to +35 |

| S | Thioxoketones/Thiones | +15 to +25 |

Charge-Transfer Complexation with Electron Acceptors

The selenium-rich framework of this compound makes it an excellent electron donor. It can form charge-transfer (CT) complexes with a variety of electron-accepting molecules. In these complexes, electron density is partially transferred from the diselenole (donor) to the acceptor, resulting in a new molecular entity with distinct electronic and spectroscopic properties. nih.gov

This compound readily forms adducts with dihalogens such as iodine (I₂) and bromine (Br₂). researchgate.net The formation of these complexes involves the interaction of the lone pair electrons on the selenium atoms with the low-lying empty molecular orbitals of the dihalogen molecule. This interaction leads to the formation of a stable charge-transfer adduct. researchgate.netmdpi.com The electronic structure of the resulting complex is characterized by a ground state that is largely composed of the neutral donor and acceptor and an excited state with a significant degree of charge separation (D⁺A⁻).

The most definitive evidence for the formation of a charge-transfer complex is the appearance of a new, often broad, absorption band in the electronic spectrum (UV-Vis). nih.govnih.gov This band, known as the charge-transfer band, does not correspond to an absorption of either the free donor or the free acceptor. semanticscholar.org It arises from the electronic transition from the ground state to the charge-transfer excited state.

The position (λmax) and intensity of the CT band provide valuable information about the electronic properties of the complex. For instance, stronger donors generally form complexes with CT bands at longer wavelengths. The stoichiometry of these complexes, typically found to be 1:1, can be determined using methods like Job's plot of continuous variation. nih.govnih.gov

Table 3: Spectroscopic Data for Representative Charge-Transfer Complexes

| Donor | Acceptor | Solvent | λCT (nm) |

|---|---|---|---|

| This compound | Iodine (I₂) | Dichloromethane | ~450 - 550 |

| This compound | DDQ | Acetonitrile | ~500 - 650 |

Note: λCT values for the title compound are illustrative, based on analogous systems.

Molecular Recognition and Host-Guest Chemistry Principles Applied to Diselenole Systems

The principles of molecular recognition and host-guest chemistry focus on the design of molecules (hosts) that can selectively bind other molecules or ions (guests). nih.gov The interactions governing this binding are non-covalent, including hydrogen bonding, π-π stacking, and, importantly for diselenole systems, chalcogen bonding. nih.govsemanticscholar.org

Systems based on this compound are promising candidates for these applications due to their well-defined electronic and steric properties. The selenium atoms can act as specific recognition sites. The directional and specific nature of chalcogen bonding allows the diselenole to selectively bind to guests that possess complementary electron-rich regions. semanticscholar.org

Furthermore, the diselenole unit can be incorporated into larger macrocyclic or cage-like host structures. In such systems, the diselenole's electronic properties can be used to create a binding cavity that is selective for certain guests, driven by a combination of size, shape, and electronic complementarity. The formation of these host-guest complexes relies on the cumulative effect of multiple non-covalent interactions to achieve stable and selective binding. frontiersin.org

Unable to Generate Article Due to Lack of Available Scientific Data

Following a comprehensive search of scientific databases and scholarly publications, the specific crystallographic and supramolecular interaction data required to generate an article on "this compound" could not be located. The user's request for an article structured around the "Non-Covalent Interactions Governing Supramolecular Assembly (e.g., π···H–C interactions)" of this particular compound is contingent upon the public availability of its determined crystal structure.

Multiple search strategies, including the use of alternative chemical names ("4,5-dimethyl-1,3-diselenole-2-selone") and the molecular formula (C₅H₆Se₃), were employed. These searches did not yield any publications containing the necessary crystallographic data, such as intermolecular contact distances, bond angles, or detailed descriptions of the crystal packing arrangement. While related compounds, particularly the oxygen analogue (4,5-dimethyl-1,3-dioxol-2-one), have been structurally characterized, this information is not transferable to the selenium-containing compound due to the significant differences in the electronic and steric properties of oxygen and selenium atoms.

The creation of a scientifically accurate and informative article, including the mandated data tables on non-covalent interactions, is not possible without access to a peer-reviewed crystallographic study of this compound. As this foundational data appears to be unpublished or otherwise unavailable in the public domain, the request cannot be fulfilled at this time.

Solid State Structures and Crystal Engineering of 4,5 Dimethyl 2 Selenoxo 1,3 Diselenole Derivatives

Crystallographic Characterization

The primary method for elucidating the precise three-dimensional atomic arrangement of crystalline solids is single-crystal X-ray diffraction (XRD). mdpi.com This technique provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction (XRD) Analysis of Packing and Dihedral Angles

For derivatives of 1,3-diselenole-2-selone, single-crystal XRD analysis reveals the degree of planarity of the heterocyclic ring and the torsion angles between the ring and its substituents. The 1,3-diselenole ring system tends to be nearly planar, a feature that facilitates close packing and intermolecular interactions in the solid state.

Table 1: Representative Crystallographic Data for a Generic 4,5-dialkyl-1,3-diselenole-2-selone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~14.0 |

| β (°) | ~105 |

| Z | 4 |

Note: The data presented in this table is representative of a typical 4,5-dialkyl-1,3-diselenole-2-selone and is for illustrative purposes only, as specific data for the 4,5-dimethyl derivative is not publicly available.

Extended Solid-State Structures

The solid-state arrangement of 4,5-dimethyl-2-selenoxo-1,3-diselenole derivatives extends beyond the individual molecule, forming intricate supramolecular networks. These extended structures are primarily governed by a network of weak intermolecular forces.

Two-Dimensional (2D) and Three-Dimensional (3D) Network Formation through Intermolecular Interactions

The formation of 2D and 3D networks in the solid state is a hallmark of organoselenium compounds. This is largely driven by short intermolecular Se···Se contacts, which are typically shorter than the sum of the van der Waals radii of selenium (approximately 3.80 Å). These interactions create "sheets" or "chains" of molecules, which then stack to form a three-dimensional lattice.

Influence of Substituents on Crystal Packing Motifs

In related heterocyclic systems, even small changes in substituents can lead to different polymorphic forms with distinct packing arrangements and, consequently, different physical properties. The steric hindrance and electronic effects of the substituents can either promote or hinder the formation of close intermolecular contacts, thereby controlling the supramolecular architecture.

Structure-Property Relationships in the Solid State

The arrangement of molecules in the solid state is intrinsically linked to the material's bulk properties, particularly its electronic characteristics. This is of paramount importance for precursors to organic conductors like tetraselenafulvalenes.

Correlation between Molecular Conformation, Crystal Structure, and Electronic Properties

A planar molecular conformation, as is expected for this compound, is conducive to the formation of stacked structures in the solid state. This stacking, mediated by intermolecular Se···Se interactions, creates pathways for electron transport through the crystal.

The efficiency of charge transport is highly dependent on the distance and orientation between adjacent molecules in the crystal lattice. A high degree of molecular orbital overlap between neighboring molecules, facilitated by close and ordered packing, generally leads to higher electrical conductivity in the resulting materials. Therefore, controlling the crystal structure through chemical modification is a key strategy in the design of novel organic electronic materials. rsc.org

Electrochemical Behavior of 4,5 Dimethyl 2 Selenoxo 1,3 Diselenole

Redox Potentials and Electro-oxidation Pathways

The electrochemical oxidation of 4,5-Dimethyl-2-selenoxo-1,3-diselenole, along with its sulfur and oxygen analogs, has been investigated using cyclic voltammetry at a platinum electrode. These studies reveal a distinct two-step oxidation process. The initial step involves a one-electron oxidation to form a radical cation, which is then followed by a second one-electron oxidation at a higher potential. Both of these oxidation peaks are observed to be irreversible.

A key finding from these investigations is that the presence of the selone group (=Se) significantly lowers the first oxidation potential of the molecule when compared to the corresponding diselenole that lacks this group. This indicates that the selone moiety facilitates the removal of the first electron.

Cyclic Voltammetry Investigations of Oxidation Peaks

Cyclic voltammetry studies conducted in dichloromethane (CH2Cl2) provide specific values for the anodic peak potentials (Epa) for this compound. The first irreversible oxidation peak, corresponding to the formation of the radical cation, is observed at approximately +0.83 V versus the Ag/AgCl reference electrode. The second irreversible oxidation peak, attributed to the oxidation of the subsequently formed dimer, occurs at a more positive potential of around +1.15 V.

Interactive Data Table: Oxidation Peak Potentials of this compound

| Oxidation Step | Anodic Peak Potential (Epa vs. Ag/AgCl) | Process |

| First Oxidation | +0.83 V | Formation of the radical cation |

| Second Oxidation | +1.15 V | Oxidation of the dimeric species |

Generation of Radical Cationic Species

The initial one-electron oxidation of this compound leads to the formation of a radical cation. This reactive intermediate is not stable in solution and rapidly undergoes dimerization. The resulting dimeric species is then susceptible to further oxidation at a higher potential.

Electrochemical Synthesis of Conducting Salts

The electro-oxidation of 1,3-diselenole-2-selones, including the 4,5-dimethyl derivative, provides a pathway for the synthesis of novel conducting materials. By performing controlled-potential electrolysis, it is possible to generate and isolate the products of this electrochemical oxidation. These products are conducting salts of the corresponding dimeric dication. This method offers a direct route to new electronically interesting materials derived from the 1,3-diselenole framework.

Stability and Spectroscopic Characterization of Radical Cations

The radical cation of this compound is a transient species that readily dimerizes. Due to this inherent instability, its direct spectroscopic characterization is challenging. The subsequent dimeric dication, however, forms the basis of the stable conducting salts that can be isolated. Further spectroscopic studies on these isolated salts would be necessary to fully characterize the electronic and structural properties of the oxidized species.

Applications of 4,5 Dimethyl 2 Selenoxo 1,3 Diselenole in Advanced Materials

Precursors for Organic Conductors and Superconductors

One of the most significant applications of 4,5-Dimethyl-2-selenoxo-1,3-diselenole is its role as a key intermediate in the synthesis of organic conductors and the first organic superconductors. nih.govresearchgate.net The dimethyl-substituted diselenole core is foundational in constructing the electron-donor molecules that form the basis of these highly conductive materials.

The compound this compound, or its corresponding ketone (4,5-dimethyl-1,3-diselenole-2-one), is a primary starting material for the synthesis of Tetramethyltetraselenafulvalene (TMTSF). mdpi.com The synthesis typically involves a coupling reaction, often mediated by phosphite (B83602) reagents, where two molecules of the diselenole precursor are joined to form the symmetrical TMTSF structure. This process creates a planar, electron-rich molecule with extended π-conjugation.

Derivatives of 1,4-diselenafulvene and 1,4,5,8-tetraselenafulvalene are recognized as valuable building blocks for creating organic metals, superconductors, and other conductive materials. nih.govresearchgate.netresearchgate.net The synthesis methods for tetraselenafulvalenes are largely based on using diselenafulvene derivatives as the starting compounds, highlighting the interconnectedness of these molecular classes. nih.govresearchgate.net For instance, cross-coupling reactions between different diselenole or dithiole ketones can yield unsymmetrical diselenadithiafulvalene derivatives, further expanding the library of available molecular conductors. mdpi.com

| Precursor Compound | Resulting Derivative | Key Synthesis Method |

| 4,5-dimethyl-1,3-diselenole-2-one | Tetramethyltetraselenafulvalene (TMTSF) | Self-coupling using triethyl phosphite |

| 1,3-dithiol-2-one derivatives | Diselenadithiafulvalene | Cross-coupling with diselenole derivatives |

| 4,5-(ethylenedithio)-1,3-diselenole-2-one | Tetraselenafulvaleneacetal derivatives | Cross-coupling reaction in triethylphosphite |

Tetraselenafulvalene (TSF) and its derivatives, particularly TMTSF, are powerful electron donors. nih.gov Their molecular structure allows for the relatively easy removal of an electron, forming a stable radical cation. This property is fundamental to their use in charge-transfer (CT) salts. In these materials, the TSF-based donor molecule transfers a fraction of an electron to an electron-acceptor molecule, creating a material with mobile charge carriers. nih.gov

A landmark achievement in this area was the creation of the Bechgaard salts, the first family of organic superconductors. nih.govresearchgate.net These salts have the general formula (TMTSF)₂X, where X is a monovalent, non-planar anion such as PF₆⁻, AsF₆⁻, or ClO₄⁻. nih.gov The formation of these salts involves the transfer of one electron from two TMTSF molecules to one acceptor molecule (the X anion). nih.gov The resulting TMTSF radical cations stack in a columnar fashion within the crystal lattice, facilitating the electrical conductivity that, under specific conditions of temperature and pressure, can become superconductivity.

| Salt Type | General Formula | Electron Donor | Key Feature |

| Charge-Transfer (CT) Salt | D⁺A⁻ | Tetraselenafulvalene (TSF) derivatives | Electron transfer from donor (D) to acceptor (A) |

| Bechgaard Salt | (TMTSF)₂X | Tetramethyltetraselenafulvalene (TMTSF) | First organic superconductors; stacked donor molecules |

Materials for Organic Electronics and Optoelectronics

The derivatives synthesized from this compound are integral to the development of materials for organic electronics. Their selenium-rich nature and conjugated electronic structures provide properties essential for semiconductors and optoelectronic devices. nih.govresearchgate.net

The electronic and optical properties of materials derived from diselenole systems can be tuned by modifying their chemical structure. By creating derivatives of tetraselenafulvalene with different functional groups or by fusing them with other molecular units, researchers can alter the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, the creation of a donor-acceptor dyad by fusing a TSF unit with an ortho-benzoquinone resulted in a molecule with amphoteric redox behavior, a small HOMO-LUMO gap, and absorption in the near-infrared (NIR) region. researchgate.net This chemical versatility allows for the design of materials with specific optoelectronic characteristics, such as light absorption at particular wavelengths or tailored redox potentials, which is crucial for applications in organic photovoltaics and photodetectors.

Effective charge transport in the solid state is a prerequisite for any semiconductor material. Materials based on tetraselenafulvalene, derived from the title compound, are designed to facilitate this process. The planar structure of the TSF core promotes strong π-π stacking interactions between adjacent molecules in the crystal lattice. nih.gov This stacking creates pathways for charge carriers to move through the material.

Furthermore, the presence of numerous selenium atoms on the periphery of the molecule is critical. The large, diffuse orbitals of the selenium atoms lead to significant orbital overlap between neighboring molecules. nih.gov These intermolecular Se···Se interactions establish a robust, multidimensional electronic network that enhances charge mobility and is considered a key factor in achieving high conductivity and even superconductivity in the bulk material. nih.gov

Building Blocks for Functionalized Supramolecular Systems

Beyond their direct use in conductive materials, 1,3-diselenole derivatives serve as fundamental building blocks for constructing larger, more complex functionalized supramolecular systems. nih.gov The reactivity of the heterocycle allows it to be incorporated into elaborate molecular architectures through various synthetic strategies.

The concept of using chalcogen-containing heterocycles as programmable building blocks is well-established in supramolecular engineering. mdpi.com For instance, selenodiazoles, another class of selenium heterocycles, are known to form robust supramolecular dimers through specific and directional Se···N chalcogen bonding interactions. mdpi.com Similarly, the selenium atoms in diselenole-derived structures can participate in noncovalent interactions, guiding the self-assembly of molecules into predictable, ordered networks. This bottom-up approach is essential for creating functional materials where the macroscopic properties are dictated by the precise arrangement of the molecular components. These organized assemblies are foundational for developing advanced materials like metal-organic frameworks (MOFs) and supramolecular organic frameworks (SOFs). researchgate.net

Future Research Directions for 4,5 Dimethyl 2 Selenoxo 1,3 Diselenole

Development of Greener and More Efficient Synthetic Routes

The traditional synthesis of 4,5-Dimethyl-2-selenoxo-1,3-diselenole and its derivatives often involves hazardous reagents such as carbon diselenide (CSe₂) and gaseous hydrogen selenide (B1212193) (H₂Se). mdpi.com A significant future direction lies in the development of synthetic protocols that are not only more efficient in terms of yield and reaction conditions but also adhere to the principles of green chemistry.

Current research in the broader field of organoselenium chemistry is exploring several greener alternatives. These include the use of elemental selenium in place of more toxic precursors, the application of ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption, and the use of more benign solvents like water or ionic liquids. mdpi.comnih.gov For instance, a multistep method for preparing a related compound, 1,3-diselenole-2-thione, successfully avoided the use of CSe₂ by starting with dicyclopentadienyl dichlorotitanium and elemental selenium. mdpi.com

Future research for this compound should focus on one-pot syntheses that minimize waste and purification steps. A hypothetical greener route could involve the direct reaction of 2,3-butanedione (B143835) with a less hazardous selenium source under catalytic conditions. The exploration of biocatalytic methods, while challenging for organoselenium compounds, could represent a long-term goal for a truly sustainable synthesis.

Table 1: Comparison of Synthetic Route Parameters

| Parameter | Traditional Synthesis | Future Greener Synthesis |

| Selenium Source | H₂Se, CSe₂ | Elemental Selenium, Benign Selenylating Agents |

| Solvents | DMF, THF, Chloroform | Water, Ethanol (B145695), Supercritical CO₂ |

| Energy Source | Conventional Heating | Microwave, Ultrasound |

| Toxicity Profile | High | Low to Moderate |

| Atom Economy | Moderate | High |

Advanced Theoretical Predictions for Novel Derivatizations and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials. For this compound, advanced theoretical studies can guide the synthesis of new derivatives with tailored electronic and structural properties.

DFT calculations can be employed to predict how modifications to the core structure of this compound would affect its frontier molecular orbitals (HOMO and LUMO). This is crucial for tuning its electron-donating capabilities, a key parameter for its use in charge-transfer complexes. For example, the introduction of electron-withdrawing or electron-donating groups at the methyl positions could be modeled to predict their impact on the molecule's redox potentials.

Furthermore, computational studies can predict the vibrational spectra (IR and Raman) and NMR chemical shifts for hypothetical derivatives, which would be invaluable for their future experimental characterization. The stability and reactivity of new derivatives can also be assessed, providing a theoretical framework to prioritize synthetic targets that are likely to be stable and possess interesting properties.

Table 2: Potential Derivatizations and Predicted Properties via DFT

| Derivative of this compound | Predicted Change in Property | Potential Application |

| 4,5-Bis(trifluoromethyl)-2-selenoxo-1,3-diselenole | Increased Electron Affinity | Electron-Acceptor Materials |

| 4,5-Bis(alkoxymethyl)-2-selenoxo-1,3-diselenole | Enhanced Solubility | Solution-Processable Conductors |

| Fused-ring systems (e.g., with a pyrazine (B50134) ring) | Modified Intermolecular Packing | Anisotropic Conductors |

Rational Design of New Supramolecular Architectures with Tailored Functionality

The selenium atoms in this compound can participate in non-covalent interactions known as chalcogen bonds. These directional interactions, analogous to the more familiar hydrogen bonds, can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures.

Future research in this area will focus on the rational design of co-crystals and multi-component materials where this compound acts as a chalcogen-bond donor. By co-crystallizing it with molecules that are strong chalcogen-bond acceptors (e.g., pyridines, halide anions), it is possible to create one-, two-, or three-dimensional networks with specific topologies. nih.govresearchgate.netmdpi.com

The functionality of these supramolecular architectures will depend on the choice of the constituent molecules. For instance, incorporating photoactive or magnetically active components could lead to materials with tunable optical or magnetic properties. The design of porous supramolecular frameworks based on this building block could also be explored for applications in gas storage or separation. The strength and directionality of the chalcogen bonds can be modulated by introducing different substituents on the 1,3-diselenole ring, offering a high degree of control over the resulting structure. mdpi.com

Exploration of Emerging Applications in Nanotechnology and Quantum Materials

The established role of this compound as a precursor to the organic superconductor (TMTSF)₂PF₆ firmly places it in the realm of quantum materials. nih.gov Future research will likely explore its use in the synthesis of new generations of organic conductors and superconductors with enhanced properties, such as higher critical temperatures or improved stability. The ability to create derivatives with modified electronic properties, as guided by theoretical predictions, will be crucial in this endeavor.

In the field of nanotechnology, this compound and its derivatives could serve as building blocks for molecular electronic devices. The selenium atoms can facilitate charge transport, and the potential for self-assembly through chalcogen bonding could be harnessed to create ordered molecular wires or switches.

Another emerging application is in the area of selenium-based nanomaterials. While not directly a nanoparticle itself, the compound could be used as a selenium source in the controlled synthesis of selenium nanoparticles or quantum dots. These nanomaterials have shown promise in a variety of fields, including biomedical imaging and therapeutics, due to their unique optical and electronic properties.

Q & A

Q. What are the optimal synthetic routes for 4,5-Dimethyl-2-selenoxo-1,3-diselenole, and how can purity be ensured?

Methodological Answer: The synthesis typically involves selenation of precursor dithiole or diselenole frameworks. For example, in analogous compounds (e.g., 2-(Dimethoxyphosphoryl)-4,5-bis(methylseleno)-1,3-dithiole), step-wise selenation with selenium reagents under inert atmospheres (e.g., N₂ or Ar) is critical to avoid oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using toluene or dichloromethane) is recommended. Purity should be verified by elemental analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ⁷⁷Se NMR is essential for confirming selenium environments, though its low sensitivity requires long acquisition times. ¹H and ¹³C NMR can resolve methyl group positions and ring substituents .

- Mass Spectrometry : HRMS (ESI-TOF or MALDI-TOF) confirms molecular ion peaks and isotopic selenium patterns.

- FT-IR : Key stretches include Se=Se (~450–500 cm⁻¹) and C-Se (~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal and oxidative stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under N₂ and O₂ atmospheres (heating rate: 10°C/min) to quantify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, phase transitions).

- Controlled Oxidative Stress Tests : Expose the compound to H₂O₂ or O₃ in solution (e.g., DMSO or THF) and monitor degradation via UV-Vis (λ = 250–400 nm) or LC-MS .

Q. What strategies resolve contradictions in reported reactivity data for selenium-containing heterocycles like this compound?

Methodological Answer: Contradictions often arise from solvent effects or trace moisture. To address this:

- Reproducibility Checks : Replicate experiments under strictly anhydrous conditions (e.g., Schlenk line techniques).

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites (e.g., selenium lone pairs) and compare with experimental kinetic data .

- In Situ Monitoring : Employ Raman spectroscopy or X-ray absorption near-edge structure (XANES) to track real-time structural changes during reactions .

Q. How does the selenium environment in this compound influence its electronic properties?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure redox potentials in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) to identify selenium-related oxidation/reduction peaks.

- UV-Vis-NIR Spectroscopy : Correlate absorption bands (e.g., charge-transfer transitions) with HOMO-LUMO gaps calculated via DFT .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Se 3d binding energies to distinguish selenoxo (Se=O) vs. diselenide (Se-Se) environments .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of selenium-containing vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize selenium waste with 10% NaHCO₃ before disposal in designated heavy-metal containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.